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molecular formula C8H9N3S B1293816 2-Hydrazinyl-4-methylbenzo[d]thiazole CAS No. 20174-68-9

2-Hydrazinyl-4-methylbenzo[d]thiazole

Cat. No. B1293816
M. Wt: 179.24 g/mol
InChI Key: DYWNRVWOUASMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937714

Procedure details

4-Methyl-2-methylaminobenzothiazole hydrobromide (443 g.; 1.71 mole) was added with stirring to 1.7 liter of ethylene glycol. 85% Hydrazine hydrate (400 grams; 6.75 mole) was added in several portions. The reaction mixture was heated to 130°-135°C. under N2 atmosphere and maintained for about four hours, then cooled slowly with stirring. The product was isolated by addition of water and separated by filtration. It was then dried overnight in a vacuum oven, yielding 275.5 g. (90% yield) of 4-methyl-2-hydrazinobenzothiazole. The nmr spectrum agreed with a reference spectrum and showed no evidence of starting material or other impurity. Non-aqueous titration showed the product to be 97.5% pure.
Name
4-Methyl-2-methylaminobenzothiazole hydrobromide
Quantity
443 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.[CH3:2][C:3]1[C:8]2[N:9]=[C:10]([NH:12]C)[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.C(O)CO.O.[NH2:19]N>O>[CH3:2][C:3]1[C:8]2[N:9]=[C:10]([NH:12][NH2:19])[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
4-Methyl-2-methylaminobenzothiazole hydrobromide
Quantity
443 g
Type
reactant
Smiles
Br.CC1=CC=CC2=C1N=C(S2)NC
Step Two
Name
Quantity
1.7 L
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 130°-135°C. under N2 atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
maintained for about four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
It was then dried overnight in a vacuum oven
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
yielding 275.5 g

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1N=C(S2)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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